molecular formula C9H17ClO7 B1494013 (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) CAS No. 25655-42-9

(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)

Cat. No. B1494013
CAS RN: 25655-42-9
M. Wt: 272.68 g/mol
InChI Key: LXLFLTLTIRTMCL-BTUNFUCZSA-N
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Description

(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1), or 3-chloro-1-propenol-D-glycero-hexopyranose, is a synthetic compound that is used in a variety of scientific research applications. It is a 6-carbon sugar alcohol, and is a derivative of the sugar glycerol. It has been used in a range of studies, from biochemistry to physiology, and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research surrounding "(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)" spans a variety of applications in chemical synthesis and structural analysis, with a focus on the synthesis of hexoses and their derivatives, oligosaccharides, and polymers.

  • Synthesis of Hexoses and Derivatives : The compound plays a role in the synthesis of 1,6-anhydro derivatives of aldohexoses, facilitating the formation of intramolecular glycosides. This process is crucial for creating non-reducing sugar structures that are stable in alkaline media and are used in further chemical synthesis to produce hexoses and their derivatives, as well as oligosaccharides and polysaccharides (Černý & Staněk, 1977).

  • Molecular Structure Analysis : Investigations into the crystal and molecular structures of related compounds have been conducted to understand their crystalline systems, space groups, and cell constants. This research aids in the detailed characterization of the molecular geometry and the conformation of glycosidic linkages, providing insights into the stereochemistry and reactivity of these compounds (Krajewski et al., 1984).

  • Force Field Development for Glycosidic Linkages : The extension of the CHARMM hexopyranose monosaccharide additive all-atom force field includes parameters for modeling glycosidic-linked hexopyranose polysaccharides. This development allows for the accurate simulation of linear, branched, and cyclic hexopyranose glycosides in heterogeneous systems, enhancing the understanding of their physical and chemical properties in biological and synthetic contexts (Guvench et al., 2009).

  • Ring Contraction and Synthesis of Dihydrofurans : The compound is involved in the synthesis pathway leading to ring contraction under basic conditions, resulting in the formation of 2,5-dihydrofurans or 2-alkylfuro[3,2-b]furans, depending on the substitution pattern. This method highlights the compound's utility in organic synthesis, particularly in the creation of complex cyclic structures (Tenaglia & Le Brazidec, 1996).

  • Development of Physical Solvents for CO2 Absorption : The derivative 1,2,3-Trimethoxypropane, a glycerol-derived solvent, shows potential for CO2 absorption, highlighting an environmental application of compounds related to "(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)". This research explores its physical properties and efficiency in absorbing CO2, contributing to the development of greener and more efficient carbon capture technologies (Flowers et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) involves the protection of D-glycero-hexopyranose followed by the addition of a chloro group to the propene moiety and subsequent deprotection of the sugar.", "Starting Materials": [ "D-glycero-hexopyranose", "Propene", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Protect D-glycero-hexopyranose with acetic anhydride and pyridine to form the acetyl derivative", "Add propene to the acetyl derivative in the presence of hydrochloric acid to form the (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose", "Deprotect the sugar using sodium hydroxide in methanol to obtain the final product" ] }

CAS RN

25655-42-9

Product Name

(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)

Molecular Formula

C9H17ClO7

Molecular Weight

272.68 g/mol

IUPAC Name

(E)-3-chloroprop-1-en-1-ol;(5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2/b;3-1+/t2?,3-,4?,5?,6?;/m1./s1

InChI Key

LXLFLTLTIRTMCL-BTUNFUCZSA-N

Isomeric SMILES

C(/C=C/O)Cl.C(C1[C@H](C(C(C(O1)O)O)O)O)O

SMILES

C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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